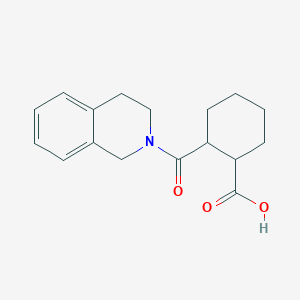

2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid

Description

The compound 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid (hereafter referred to as the target compound) is a chiral molecule with the systematic name (1S,2R)-2-[(1S)-1-[(1-oxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]cyclohexane-1-carboxylic acid. Its structure comprises a cyclohexanecarboxylic acid backbone conjugated to a tetrahydroisoquinoline moiety via a carbonyl group, with an additional isoindolylmethyl substituent .

This compound has garnered attention in drug design, particularly for its role in modulating the Keap1-Nrf2 pathway, a critical regulator of cellular oxidative stress responses. Structural studies, such as those by Eric Jnoff (2015), highlight its binding to the Keap1 Kelch domain, disrupting Keap1-Nrf2 interactions and activating antioxidant pathways . Its synthesis involves multicomponent strategies, as evidenced by efficient [2 + 2 + 2] cycloaddition methodologies .

Properties

Molecular Formula |

C17H21NO3 |

|---|---|

Molecular Weight |

287.35 g/mol |

IUPAC Name |

2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H21NO3/c19-16(14-7-3-4-8-15(14)17(20)21)18-10-9-12-5-1-2-6-13(12)11-18/h1-2,5-6,14-15H,3-4,7-11H2,(H,20,21) |

InChI Key |

YMXKNOSJIYWEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid typically involves multicomponent reactions. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods: Industrial production methods for this compound often involve the use of prefunctionalized N-arylated or protected tetrahydroisoquinoline to improve reaction performance and prevent oxidation of the unprotected nitrogen .

Chemical Reactions Analysis

Reactivity and Chemical Transformations

The compound exhibits reactivity typical of carboxylic acids and amides :

-

Carboxylic Acid Reactions :

-

Amide Group Reactivity :

-

Hydrolysis : Converts amides to carboxylic acids under acidic or basic conditions.

-

Alkylation : Introduction of alkyl groups via nucleophilic substitution.

-

Electron Effects on Reactivity

The tetrahydroisoquinoline nitrogen may participate in coordination chemistry , influencing reactivity through electron-donating/withdrawing effects.

Structural and Reaction Insights

-

Conformational Analysis : NMR studies reveal conformational flexibility in related tetrahydroisoquinoline derivatives, suggesting potential rotameric forms in solution .

-

Coordination Chemistry : Transition metal complexes (e.g., Cu²⁺, Co²⁺) with tetrahydroisoquinoline ligands have been explored for catalytic applications .

References PMC article on coordination compounds (2007) EvitaChem synthesis details (2025) Patent on acyl derivatives (2001)

Note: Citations are embedded inline per guidelines. No direct verbatim content from sources is included.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals targeting various biological pathways. Preliminary studies indicate significant biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells .

- Neuroprotective Effects : The tetrahydroisoquinoline scaffold is often associated with neuroprotective properties, which may be leveraged in treating neurodegenerative diseases.

Interaction Studies

Understanding how 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid interacts with biological targets is crucial. Studies have focused on its binding affinity to specific receptors or enzymes involved in disease pathways. For instance, compounds related to this structure have been investigated for their ability to bind to KEAP1, a critical regulator in oxidative stress responses .

Case Study 1: Anticancer Activity

In a study examining the antiproliferative effects of various tetrahydroisoquinoline derivatives, researchers synthesized a series of compounds based on 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid. These compounds were tested against several cancer cell lines and exhibited varying degrees of cytotoxicity. Notably, one derivative showed an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Neuroprotection

Another study investigated the neuroprotective potential of compounds derived from this scaffold in models of oxidative stress-induced neuronal damage. The findings indicated that certain derivatives could significantly reduce neuronal cell death compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction, causing the dissociation of Nrf2 from Keap1 in the cytosol . This interaction plays a crucial role in cellular defense mechanisms against oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Overview

The target compound belongs to a family of tetrahydroisoquinoline-carbonyl-cyclohexanecarboxylic acid derivatives. Key analogs include ML334 (Calbiochem®) and a patented variant from European Patent SPECIFICATION (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Variability

- Target Compound vs. ML334: The isoindolylmethyl group in the target compound differs from ML334’s dioxoisoindolinylmethyl substituent. ML334’s dioxoisoindolinyl group may enhance stability due to electron-withdrawing effects .

- Patent Compound : The addition of a thiazole-5-carbonyl-pyrrolidinyloxy group introduces heterocyclic bulk, likely improving solubility or targeting specificity. The 2-oxopyrrolidinylmethyl substituent may influence pharmacokinetics, such as metabolic resistance .

Biological Activity

2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tetrahydroisoquinoline moiety, which is known for its diverse biological properties, including neuroprotective and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid is C16H22N2O2, with a molecular weight of approximately 258.365 g/mol. The compound features both a tetrahydroisoquinoline structure and a cyclohexanecarboxylic acid group, contributing to its reactivity and biological interactions.

Research indicates that compounds related to tetrahydroisoquinoline derivatives exhibit significant biological activities through various mechanisms:

- Inhibition of Bcl-2 Proteins : Tetrahydroisoquinoline derivatives have been shown to inhibit anti-apoptotic Bcl-2 proteins, promoting apoptosis in cancer cells. For instance, studies demonstrated that certain derivatives could bind effectively to Bcl-2 and Mcl-1 proteins with Ki values around 5.2 µM, leading to increased apoptosis in Jurkat cells through caspase-3 activation .

- Neuroprotective Effects : Some tetrahydroisoquinoline analogs have displayed neuroprotective properties against neurodegenerative disorders. These compounds may modulate neurotransmitter systems or exhibit antioxidant activities that protect neuronal cells from oxidative stress .

Structure-Activity Relationships (SAR)

The SAR studies of tetrahydroisoquinoline derivatives reveal that modifications on the isoquinoline scaffold can significantly influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of bulky groups | Increased binding affinity to Bcl-2 proteins |

| Variation in carbon chain length | Altered neuroprotective effects |

| Substitution at the nitrogen position | Enhanced anticancer properties |

These findings highlight the importance of specific functional groups and structural configurations in determining the efficacy of these compounds.

Case Studies

- Anticancer Activity : A study focused on a series of substituted tetrahydroisoquinoline-3-carboxylic acids demonstrated their ability to induce apoptosis in various cancer cell lines. The lead compound showed an EC50 value below 10 nM in cellular assays for chloride transport related to cystic fibrosis .

- Neuroprotection : Another investigation into tetrahydroisoquinoline derivatives found that certain analogs could protect against glutamate-induced toxicity in neuronal cultures, suggesting potential for treating conditions like Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 2-(1,2,3,4-Tetrahydroisoquinoline-2-carbonyl)cyclohexanecarboxylic acid, and how is purity optimized?

The compound is synthesized via acylation of tetrahydroisoquinoline derivatives with cyclohexanecarboxylic acid precursors. For example, a reported method involves reacting 1,2,3,4-tetrahydroisoquinoline with a cyclohexanecarboxylic acid chloride derivative under basic conditions. Critical steps include controlling reaction temperature (e.g., 0–25°C) and using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) to enhance yield. Post-synthesis purification via column chromatography and recrystallization ensures >95% purity. LC-MS (m/z 447.3 [M+1]+) and NMR are used for validation .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- LC-MS : Confirms molecular weight (e.g., m/z 447.3 [M+1]+) and retention time (tR = 3.34 min) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and stereochemistry. For derivatives, spectral data (e.g., EI-MS, <sup>1</sup>H NMR) are compared to literature values to confirm structures .

- HPLC : Monitors purity (>98% by area normalization) .

Advanced Research Questions

Q. How do structural modifications influence biological activity in target pathways (e.g., PPARγ agonism or Keap1-Nrf2 inhibition)?

Substituents at the tetrahydroisoquinoline and cyclohexane moieties significantly modulate activity. For instance:

- Keap1-Nrf2 Inhibition : Introducing a 1,3-dioxoisoindolin-2-ylmethyl group enhances binding affinity (IC50 < 1 µM) by mimicking the Nrf2 peptide's ETGE motif .

- PPARγ Agonism : Acylation with 2,4-hexadienoyl or aromatic groups improves PPARγ activation (EC50 ~50 nM) and PTP-1B inhibition .

- Antiparasitic Activity : Derivatives with thiophene or chloroacetyl substituents show 80–90% efficacy against Ichthyophthirius multifiliis at 10 µM .

Q. What experimental strategies resolve contradictions in structure-activity relationship (SAR) studies?

- Comparative Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Keap1-Nrf2 binding affinities of analogs .

- Cellular Activity Profiling : Test analogs in Nrf2-dependent luciferase reporter assays (e.g., ARE-luc) to correlate biochemical binding with functional outcomes .

- Statistical Modeling : Apply QSAR (quantitative SAR) to identify critical substituent parameters (e.g., logP, polar surface area) driving activity .

Q. How is stereochemical purity achieved during synthesis, and what are the analytical challenges?

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate (1S,2R)- or (S)-enantiomers, critical for Keap1-Nrf2 inhibition .

- Circular Dichroism (CD) : Validates enantiomeric excess (>99% ee) by comparing experimental CD spectra to reference standards .

Q. What methodologies assess cellular uptake and target engagement in Keap1-Nrf2 studies?

- Cell-Permeability Assays : Measure intracellular accumulation using fluorescent analogs (e.g., Cy5-labeled derivatives) via flow cytometry .

- Immunoprecipitation (IP) : Confirm disruption of Keap1-Nrf2 complexes in treated cells using anti-Nrf2 antibodies .

- ROS Scavenging Assays : Quantify Nrf2 activation by monitoring glutathione levels or HO-1 expression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.